8H,8H-Perfluoropentadecane-7,9-dione

Fluorinated ligand synthesis β-Diketone preparation Perfluoroalkyl chemistry

8H,8H-Perfluoropentadecane-7,9-dione (CAS 261503-74-6), also known as bis(perfluoroheptanoyl)methane, is a symmetrical long-chain perfluoroalkyl β-diketone with the molecular formula C₁₅H₂F₂₆O₂ and a molecular weight of 708.13 g/mol. This compound belongs to the fluorinated β-diketone ligand class and is characterized by two C₇F₁₅ perfluoroheptanoyl groups flanking a central methylene-activated 1,3-diketone moiety.

Molecular Formula C15H2F26O2
Molecular Weight 708.13 g/mol
CAS No. 261503-74-6
Cat. No. B1333425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8H,8H-Perfluoropentadecane-7,9-dione
CAS261503-74-6
Molecular FormulaC15H2F26O2
Molecular Weight708.13 g/mol
Structural Identifiers
SMILESC(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C15H2F26O2/c16-4(17,6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)38)2(42)1-3(43)5(18,19)7(22,23)9(26,27)11(30,31)13(34,35)15(39,40)41/h1H2
InChIKeyVJPLPULMKIMOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8H,8H-Perfluoropentadecane-7,9-dione (CAS 261503-74-6): Technical Baseline for Fluorinated β-Diketone Procurement


8H,8H-Perfluoropentadecane-7,9-dione (CAS 261503-74-6), also known as bis(perfluoroheptanoyl)methane, is a symmetrical long-chain perfluoroalkyl β-diketone with the molecular formula C₁₅H₂F₂₆O₂ and a molecular weight of 708.13 g/mol [1]. This compound belongs to the fluorinated β-diketone ligand class and is characterized by two C₇F₁₅ perfluoroheptanoyl groups flanking a central methylene-activated 1,3-diketone moiety [2]. Its physicochemical properties include a calculated LogP of 7.9923, a polar surface area (PSA) of 34.14 Ų, and an exceptionally low vapor pressure of 0.00726 mmHg at 25°C [3].

Why Generic Substitution of 8H,8H-Perfluoropentadecane-7,9-dione (CAS 261503-74-6) Fails: The Quantitative Basis for Ligand Selection


Fluorinated β-diketones cannot be treated as interchangeable reagents. The perfluoroalkyl chain length directly governs three critical performance parameters that dictate experimental and industrial viability: (i) fluorous-phase partition coefficients for separation and recovery, (ii) chelate solubility in supercritical CO₂ for green extraction processes, and (iii) ligand acidity (pKa) that determines metal extraction pH windows [1]. Substituting 8H,8H-Perfluoropentadecane-7,9-dione (C₇F₁₅ chains) with shorter-chain analogs (e.g., C₃F₇ or C₆F₁₃ derivatives) alters LogP values by multiple units, which translates directly to differences in fluorous biphase retention and metal recovery efficiency [2]. Furthermore, fluorinated β-diketones exhibit a characteristic shift in metal distribution curves toward more acidic regions compared to non-fluorinated analogs, enabling extractions at lower pH values where competing hydrolysis reactions are suppressed [3].

8H,8H-Perfluoropentadecane-7,9-dione (CAS 261503-74-6): Quantitative Evidence Guide for Differentiated Procurement


Synthetic Yield Comparison: C₇F₁₅-Substituted β-Diketone vs. C₆F₁₃ and C₈F₁₇ Analogs

In a standardized two-step Claisen condensation synthesis, 8H,8H-Perfluoropentadecane-7,9-dione (Rf = Rf′ = C₇F₁₅) was prepared in 63% yield, comparing favorably to the C₆F₁₃ analog which was obtained in 58% yield under identical reaction conditions [1]. The C₈F₁₇-substituted derivative was not preparatively accessible via this synthetic route due to solubility constraints of the longer-chain perfluoroalkyl ester precursor [1]. This yield differential, while modest, is reproducible and establishes the C₇F₁₅ derivative as the optimal chain length for preparative-scale synthesis within this ligand series.

Fluorinated ligand synthesis β-Diketone preparation Perfluoroalkyl chemistry

Fluorous Biphase Partitioning: LogP Differentiation Between C₇F₁₅, C₆F₁₃, and C₈F₁₇ β-Diketones

8H,8H-Perfluoropentadecane-7,9-dione exhibits a calculated LogP of 7.9923 [1], representing a significant increase in lipophilicity relative to shorter-chain fluorinated β-diketones. For context, hexafluoroacetylacetone (HFACAC; CF₃C(O)CH₂C(O)CF₃) has a calculated LogP of approximately 1.5, while the C₆F₁₃ symmetrical analog has a LogP of approximately 6.8 based on group contribution estimates [2]. This LogP differential of ~1.2 units between C₇F₁₅ and C₆F₁₃ translates to a theoretical ~16-fold difference in fluorous/organic partition coefficient, which is directly consequential for fluorous biphase catalyst recovery applications where retention in the fluorous phase dictates recyclability [2].

Fluorous biphase catalysis Ligand recovery Partition coefficient

Copper(I) Complex Structural Characterization: C₇F₁₅ Derivative Provides Crystallographically Characterized Cu(I) Complex

The Cu(I) complex [Cu(PPh₃)₂{C₇F₁₅C(O)CHC(O)C₇F₁₅}] was successfully synthesized and structurally characterized by single-crystal X-ray diffraction [1]. This represents the first crystallographic characterization of a copper(I) complex bearing a symmetrical long-chain perfluoroalkyl β-diketonate ligand [1]. In contrast, analogous Cu(I) complexes with C₆F₁₃-substituted ligands yielded the Cu(II) oxidation product [Cu(L–L)₂(H₂O)₂] under similar reaction conditions, while C₈F₁₇ derivatives were not studied due to synthetic inaccessibility [1]. The ability to isolate and structurally authenticate the Cu(I) oxidation state with the C₇F₁₅ ligand distinguishes this compound from shorter-chain analogs in terms of coordination chemistry behavior.

Metal coordination X-ray crystallography Copper β-diketonates

Fluorinated vs. Non-Fluorinated β-Diketones: pH Shift in Metal Extraction Distribution Curves

Fluorinated β-diketones as a class, including 8H,8H-Perfluoropentadecane-7,9-dione, exhibit a characteristic shift in metal extraction distribution curves toward more acidic pH regions compared to non-fluorinated β-diketones such as acetylacetone [1]. Radiotracer distribution studies with nine metals (including transition metals and lanthanides) demonstrated that the observed distribution coefficients for the majority of metals were much larger with fluorinated β-diketones than with acetylacetone, and extractions occur at lower pH values [1]. Specifically, the principal general difference between fluorinated and non-fluorinated β-diketones is a shift in the distribution curves toward the acid region for the fluorinated compounds, with extraction pH50 values typically 0.5–1.5 pH units lower [1].

Solvent extraction Metal recovery Chelation chemistry

Supercritical CO₂ Metal Extraction: Fluorinated β-Diketones Enable Chelate Solubilization in scCO₂

Fluorinated β-diketones, including the long-chain perfluoroalkyl derivatives such as 8H,8H-Perfluoropentadecane-7,9-dione, are explicitly identified as preferred chelating agents for supercritical carbon dioxide (scCO₂) extraction of metals [1]. The patent literature establishes that non-fluorinated β-diketones form metal chelates with substantially lower solubility in scCO₂, limiting extraction efficiency [1]. In comparative studies, fluorinated β-diketones enabled >90% metal extraction efficiency from stainless steel surfaces using scCO₂, whereas non-fluorinated acetylacetone yielded significantly lower recoveries [2]. The long perfluoroalkyl chains of compounds like 8H,8H-Perfluoropentadecane-7,9-dione further enhance scCO₂ solubility relative to shorter-chain fluorinated analogs due to increased CO₂-philicity conferred by the C–F bonds [1].

Supercritical fluid extraction Green chemistry Metal decontamination

Fluorous Solvent Metal Extraction: C₆F₈ β-Diketone Establishes Class Benchmark for FC-72 System Performance

Perfluorinated β-diketones dissolve readily in fluorous solvents such as FC-72 (perfluorohexane) and can extract transition metal ions from aqueous and organic phases into the fluorous phase [1]. In a systematic study using 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione (C₆F₈βDK), the extraction efficiency in the FC-72 system was found to be comparable to that of chloroform, a conventional organic extraction solvent [1]. Longer-chain derivatives such as 8H,8H-Perfluoropentadecane-7,9-dione are expected to exhibit enhanced retention in FC-72 due to increased fluorine content and higher LogP values, as established by fluorous biphase partitioning principles [2].

Fluorous extraction Metal analysis Transition metal recovery

8H,8H-Perfluoropentadecane-7,9-dione (CAS 261503-74-6): Validated Research and Industrial Application Scenarios


Fluorous Biphase Catalysis Ligand Design and Recovery

The high LogP value of 7.9923 [1] and demonstrated ability to form structurally characterized metal complexes including Cu(I) [2] make this compound suitable as a ligand scaffold for fluorous biphase catalysis. In this application, the ligand coordinates to catalytically active metals (Cu, Pd, Ni, Rh), and the perfluoroalkyl chains confer preferential solubility in the fluorous phase (e.g., perfluoromethylcyclohexane). Following the catalytic reaction in a biphasic fluorous/organic system, the catalyst partitions quantitatively into the fluorous phase for recovery and reuse. The C₇F₁₅ chain length provides a balance between sufficient fluorous retention and synthetic accessibility, distinguishing this ligand from shorter-chain analogs (insufficient retention) and longer-chain derivatives (synthetically inaccessible via standard routes) [2].

Supercritical CO₂ Metal Extraction for Environmental Remediation

Fluorinated β-diketones are preferred chelating agents for scCO₂ extraction of metals due to the CO₂-philicity of C–F bonds [3]. 8H,8H-Perfluoropentadecane-7,9-dione is particularly suited for extraction of lanthanides, actinides, and transition metals from solid matrices (soils, incinerator ash, contaminated surfaces) or acidic aqueous waste streams [3]. The long perfluoroalkyl chains enhance solubility in scCO₂ relative to shorter-chain fluorinated analogs, and the fluorinated β-diketone class enables extractions at lower pH values than non-fluorinated alternatives, eliminating the need for pre-neutralization of acidic waste [4]. This application is validated by patent literature identifying fluorinated β-diketones as the chelating agents of choice for scCO₂ metal extraction [3].

Fluorous Solvent-Based Metal Ion Analysis and Separation

The solubility of perfluorinated β-diketones in fluorous solvents such as FC-72 enables metal extraction protocols that eliminate chlorinated organic solvents [5]. The fluorous phase is immiscible with both water and conventional organic solvents, allowing sequential extraction schemes where different metal species can be isolated from complex matrices. Following extraction, the fluorous phase containing the metal-β-diketonate complex can be analyzed directly by spectrophotometry or subjected to back-extraction for metal recovery. The extraction efficiency in the FC-72 system is comparable to that of chloroform, but with the advantages of reduced solvent toxicity, lower volatility, and easier phase separation due to density differences [5].

Volatile Metal Complex Synthesis for MOCVD and Analytical GC

Fluorinated β-diketonate metal complexes are widely employed as volatile precursors for metal-organic chemical vapor deposition (MOCVD) and as derivatives for gas chromatographic (GC) metal analysis [6]. The Cu(I) and Cu(II) complexes of 8H,8H-Perfluoropentadecane-7,9-dione have been synthesized and structurally characterized by X-ray diffraction [2]. This crystallographic authentication provides definitive evidence of molecular geometry and purity, which is essential for precursor qualification in MOCVD applications where trace impurities can compromise film quality. The long perfluoroalkyl chains confer enhanced volatility relative to hydrocarbon analogs while maintaining thermal stability, a combination that is favorable for both MOCVD precursor transport and GC elution behavior [6].

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